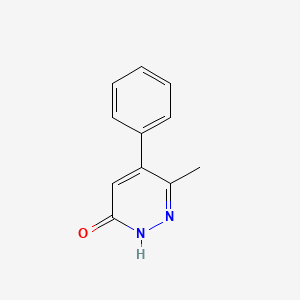

3(2H)-Pyridazinone, 6-methyl-5-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3(2H)-Pyridazinone, 6-methyl-5-phenyl- is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3(2H)-Pyridazinone, 6-methyl-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Pyridazinone, 6-methyl-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What synthetic strategies are commonly employed for 6-methyl-5-phenyl-3(2H)-pyridazinone derivatives?

Answer:

The synthesis typically involves Friedel-Crafts reactions and hydrazine-mediated cyclization. For example, mucochloric acid undergoes Friedel-Crafts alkylation with substituted benzene derivatives to form dichlorophenylfuranone intermediates, which are then treated with hydrazine hydrate to yield N-unsubstituted pyridazinones. Subsequent alkylation (e.g., methyl iodide) introduces the N-methyl group . Modifications at the C-6 position (e.g., aryl substituents like 2,4-dichlorophenyl) are achieved via halogen displacement reactions using nucleophiles like morpholine or pyrrolidine .

Q. Basic: How can structural modifications at the C-5 and C-6 positions influence biological activity?

Answer:

Substituents at C-5 (e.g., methyl) and C-6 (e.g., phenyl) are critical for receptor binding. For instance, a C-6 phenyl group enhances α1-adrenoceptor affinity (Ki = 1.9 nM in compound 3k ), while elongation of the N-2 alkyl chain (e.g., seven-carbon spacer) improves selectivity for α1 over α2 receptors . Halogenation at C-5 (e.g., chloro) increases electrophilicity, enabling nucleophilic substitutions for further derivatization .

Q. Advanced: How do phase-transfer catalytic reactions optimize alkylation of pyridazinones?

Answer:

Phase-transfer catalysis (e.g., tetrabutylammonium bromide) facilitates N-2 alkylation using ω-haloalkyl cyanides in biphasic systems (water/dichloromethane). This method enhances reaction efficiency by transferring the cyanide anion into the organic phase, yielding intermediates like 2-cyanomethylpyridazinones. Subsequent conversion to thioamides via H2S treatment introduces sulfur-based pharmacophores critical for gastric antisecretory activity .

Q. Advanced: What experimental models validate the therapeutic potential of 6-methyl-5-phenyl-3(2H)-pyridazinones?

Answer:

- Cardiotonic activity : Pyridazinones are evaluated in isolated guinea pig atria for positive inotropic effects (e.g., increased contractility) and compared to milrinone .

- Antiulcer activity : Compounds are tested in Shay’s rat model (pylorus ligation) and aspirin-induced gastric lesions to measure reductions in ulcer index and gastric acid secretion .

- Vasorelaxant activity : Ex vivo aortic ring assays (rat thoracic aorta) assess endothelium-dependent relaxation via nitric oxide modulation .

Q. Advanced: How are computational methods like pharmacophore modeling applied to pyridazinone research?

Answer:

Pharmacophore models (e.g., Catalyst software) identify critical features for α1-adrenoceptor antagonism:

- A pyridazinone ring as a hydrogen bond acceptor.

- A hydrophobic arylpiperazine moiety.

- A polymethylene spacer (optimal length: seven carbons) for spatial alignment.

These models rationalize the high affinity of compound 3k (Ki = 1.9 nM) and guide scaffold optimization .

Q. Advanced: How can contradictory SAR data for pyridazinone derivatives be resolved?

Answer:

Contradictions often arise from substituent electronic effects vs. steric hindrance. For example:

- Electron-withdrawing groups (e.g., Cl at C-5) enhance antisecretory activity but reduce α1-adrenoceptor binding .

- Ortho-substituted aryl groups (e.g., 2,4-dichlorophenyl) improve cyclization yields in tert-amino effect studies but may hinder enzyme inhibition .

Resolution requires multivariate analysis (e.g., QSAR) to isolate dominant factors .

Q. Basic: What analytical techniques confirm pyridazinone structure and purity?

Answer:

- NMR : 1H/13C NMR spectra verify substituent positions (e.g., methyl at C-6, phenyl at C-5).

- HPLC-MS : Purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C18H20N6O, m/z = 336.16) .

- X-ray crystallography : Resolves stereochemistry in dihydro derivatives (e.g., 4,5-dihydropyridazinones) .

Q. Advanced: What non-therapeutic applications exist for pyridazinone derivatives?

Answer:

- Molluscicidal activity : 2-tert-butyl-4-chloro-5-(4-tert-butylbenzylthio)-3(2H)-pyridazinone (EC50 = 0.1 ppm against slugs) acts via inhibition of mitochondrial Complex II .

- Insect growth regulation : Oxadiazolyl-pyridazinones disrupt larval trypsin-like enzymes (IC50 = 8.2 μM) and α-amylase activity, reducing food assimilation in Spodoptera exigua .

Q. Basic: How are pyridazinones screened for antiplatelet activity?

Answer:

- In vitro : ADP-induced platelet aggregation assays (human PRP) measure IC50 values.

- In vivo : Thrombosis models (e.g., FeCl3-induced carotid injury in mice) assess occlusion time prolongation.

Core pyridazinones (e.g., 6-phenyl-3(2H)-pyridazinone) show IC50 = 12 μM, comparable to aspirin .

Q. Advanced: What strategies improve metabolic stability of pyridazinone-based therapeutics?

Answer:

- Bioisosteric replacement : Substituting metabolically labile groups (e.g., morpholine with piperazine) reduces CYP450-mediated oxidation .

- Prodrug design : Esterification of hydroxyl groups (e.g., acetyl) enhances oral bioavailability and prolongs half-life in pharmacokinetic studies (rat plasma t1/2 > 6 hrs) .

Properties

CAS No. |

63795-91-5 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-methyl-4-phenyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C11H10N2O/c1-8-10(7-11(14)13-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |

InChI Key |

DPSJEWYEDAVZHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNC(=O)C=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.